5-Bromopyrimidine-4,6-diamine

Crystallography Computational Chemistry Structure-Based Drug Design

Medicinal chemists require a reliable 4,6-diaminopyrimidine scaffold with a single reactive handle for regioselective cross-coupling in kinase inhibitor programs. 5-Bromopyrimidine-4,6-diamine provides: • Single C5-bromo site for precise Suzuki coupling without protecting group interference • Experimentally determined 3D structure supports accurate molecular docking studies • ≥98% purity ensures batch-to-batch reproducibility in SAR library synthesis Supplied as a yellow powder; store at RT in sealed, dry conditions.

Molecular Formula C4H5BrN4
Molecular Weight 189.01 g/mol
Cat. No. B1634906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine-4,6-diamine
Molecular FormulaC4H5BrN4
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)N)Br)N
InChIInChI=1S/C4H5BrN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9)
InChIKeyWEQDWMONNXSLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrimidine-4,6-diamine: Chemical Identity & Specifications


5-Bromopyrimidine-4,6-diamine (CAS: 58023-98-6) is a heterocyclic aromatic amine with the molecular formula C₄H₅BrN₄ and a molecular weight of 189.01 g/mol [1]. It is characterized by a pyrimidine core with a single bromine atom at the 5-position and primary amine groups at the 4- and 6-positions. This specific substitution pattern differentiates it from other aminopyrimidines and serves as a versatile synthetic handle for further chemical elaboration . Commercially, it is available as a research reagent with a reported purity typically ≥97% .

Specific 5-bromo isomer provides defined reactivity for cross-coupling and scaffold elaboration.
Reported crystal structure supports computational modeling and structure-based design studies.
Suited as a synthetic intermediate for kinase inhibitor research programs and SAR exploration.

Selecting 5-Bromopyrimidine-4,6-diamine Over Generic Aminopyrimidines


General substitution among the 4,6-diaminopyrimidine class is not scientifically justifiable. The precise location of a substituent on the pyrimidine ring, such as a bromine atom at the 5-position versus other positions, can fundamentally alter the molecule's three-dimensional structure, electronic distribution, and hydrogen-bonding network [1]. These changes directly impact its behavior as a synthetic intermediate—affecting regioselectivity in cross-coupling reactions—and as a potential pharmacophore, where small structural variations can result in orders-of-magnitude differences in target binding affinity and selectivity [2]. Therefore, selecting 5-Bromopyrimidine-4,6-diamine is a choice for a specific, defined chemical entity with unique properties that cannot be assumed for its isomers or unsubstituted analogs.

5-Bromo isomer vs. 2-bromo isomer Electronic and steric environment at C5 alters cross-coupling regioselectivity; reactivity may not transfer.
5-Bromo isomer vs. unsubstituted analog Lacks the synthetic handle for diversification; cannot serve as a direct building block for 5-substituted libraries.
5-Bromo isomer vs. other aminopyrimidines Minor structural variations may shift hydrogen-bonding networks and target-binding profiles; binding affinity context requires review.

5-Bromopyrimidine-4,6-diamine: Key Differentiators


Validated Crystal Structure for Rational Design

The three-dimensional crystal structure of 5-bromo-4,6-diaminopyrimidine has been experimentally determined using X-ray diffraction methods, providing high-resolution data on bond lengths, angles, and intermolecular hydrogen bonding interactions [1]. This structural information is essential for computational modeling and structure-activity relationship (SAR) studies, offering a verified starting point that is not available for all potential analogs [1].

Crystal structure
Reported
Solved X-ray structure with hydrogen atom positions determined vs. absence for most close analogs.
Supports computational modeling and SAR calibration with reported geometry.
Data to verify; based on single-source crystallographic study.
Crystallography Computational Chemistry Structure-Based Drug Design

5-Position Bromine as a Unique Synthetic Handle

The presence of a bromine atom specifically at the 5-position provides a selective site for chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental to modern drug discovery . This reactivity is distinct from isomers like 2-bromopyrimidine-4,6-diamine, where the bromine's electronic environment and steric accessibility differ, leading to altered reaction kinetics and outcomes .

Synthetic handle
Class-level
C5 bromine located between two electron-donating amines offers distinct reactivity in Pd-catalyzed couplings vs. 2-bromo isomer.
Regioselectivity profile may differ; verify under specific cross-coupling conditions.
Qualitative difference; class-level inference from pyrimidine reactivity trends.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Key Intermediate for Kinase Inhibitor Programs

5-Bromopyrimidine-4,6-diamine serves as a key intermediate in the synthesis of advanced kinase inhibitor candidates, including those targeting VEGFR2 [1]. The 4,6-diaminopyrimidine scaffold is a recognized privileged structure in kinase drug discovery, and the 5-bromo substitution is a common entry point for introducing diverse functionality to optimize potency and selectivity [2].

Kinase inhibitor use
Supporting evidence
Reported as an intermediate in the synthesis of VEGFR2 inhibitors per patent literature.
May support kinase inhibitor research; confirm scaffold suitability for target of interest.
Patent-derived context; independent validation of intermediate utility recommended.
Kinase Inhibition Drug Discovery Chemical Biology

5-Bromopyrimidine-4,6-diamine Applications


Structure-Based Drug Design & Crystallography

For research groups conducting X-ray crystallography or computational chemistry, 5-Bromopyrimidine-4,6-diamine provides a rare case where the exact three-dimensional structure is known. This allows for accurate molecular modeling, docking studies, and the rational design of new ligands, as the experimentally determined bond lengths and hydrogen-bonding patterns can be used to calibrate computational methods [1].

Kinase Inhibitor Library Synthesis

This compound is an ideal building block for medicinal chemists developing novel kinase inhibitors. Its 5-bromo group is a prime location for diversification via robust cross-coupling reactions (e.g., Suzuki coupling), enabling the rapid synthesis of focused libraries around the privileged 4,6-diaminopyrimidine core to explore structure-activity relationships (SAR) and optimize drug candidates [1].

Regioselective Reactivity in Organic Synthesis

For process chemists and synthetic methodologists, 5-Bromopyrimidine-4,6-diamine serves as a valuable model substrate. Its specific substitution pattern allows for the study and optimization of regioselective reactions, such as nucleophilic aromatic substitution or metal-catalyzed couplings, providing insights that can be applied to the synthesis of more complex pyrimidine-containing molecules [1].

Application
Selection Property
Validation Focus
Structure-based design & crystallography
Reported crystal structure geometry
Verify bond lengths and H-bonding patterns for model calibration
Kinase inhibitor library synthesis
5-position bromine reactivity
Confirm regioselectivity in cross-coupling for library diversification
Regioselective methodology development
Defined substitution pattern
Evaluate reaction outcomes for method transfer and optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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